molecular formula C20H40N2O2 B14693902 4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) CAS No. 26597-25-1

4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)

Katalognummer: B14693902
CAS-Nummer: 26597-25-1
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: XQMHLQCMMWBAPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with ethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. The process includes precise control of temperature, pressure, and reaction time to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions may produce various substituted piperidine compounds.

Wissenschaftliche Forschungsanwendungen

4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in the study of biological systems and processes.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-[Ethane-1,2-diylbis(oxy)]dianiline
  • Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate

Uniqueness

4,4’-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine) is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

26597-25-1

Molekularformel

C20H40N2O2

Molekulargewicht

340.5 g/mol

IUPAC-Name

2,2,6,6-tetramethyl-4-[2-(2,2,6,6-tetramethylpiperidin-4-yl)oxyethoxy]piperidine

InChI

InChI=1S/C20H40N2O2/c1-17(2)11-15(12-18(3,4)21-17)23-9-10-24-16-13-19(5,6)22-20(7,8)14-16/h15-16,21-22H,9-14H2,1-8H3

InChI-Schlüssel

XQMHLQCMMWBAPP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1)(C)C)OCCOC2CC(NC(C2)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.